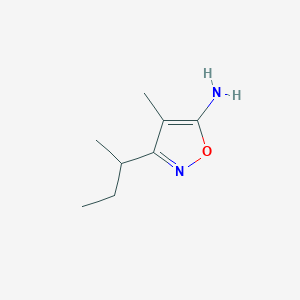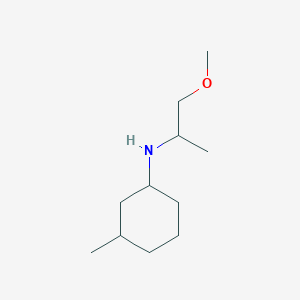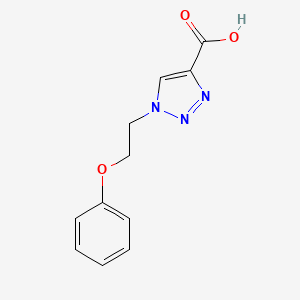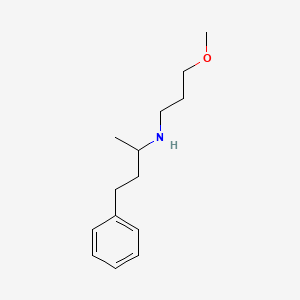
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride
説明
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride, also known as MPD, is a chemical compound used in scientific research. It is a potent agonist of the nicotinic acetylcholine receptor, which is involved in various physiological processes. MPD has been studied extensively for its potential therapeutic applications, especially in the treatment of neurological disorders.
作用機序
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride acts as an agonist of the nicotinic acetylcholine receptor, binding to the receptor and activating it. This leads to the opening of ion channels in the cell membrane, which allows the influx of ions such as sodium, calcium, and potassium. This influx of ions leads to depolarization of the cell membrane, which can trigger various downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of the nicotinic acetylcholine receptor by 2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride can have various biochemical and physiological effects. These include the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which can modulate various physiological processes such as attention, learning, and memory. 2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
実験室実験の利点と制限
One of the advantages of using 2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride in lab experiments is its high potency and selectivity for the nicotinic acetylcholine receptor. This allows researchers to study the receptor and its downstream signaling pathways with high specificity and accuracy. However, one limitation of using 2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride is its relatively short half-life, which can make it difficult to study long-term effects of receptor activation.
将来の方向性
There are many potential future directions for research involving 2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride. One area of interest is the development of new therapeutics based on the nicotinic acetylcholine receptor and its downstream signaling pathways. 2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride and other nicotinic agonists may have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is the development of new tools for studying the nicotinic acetylcholine receptor and its role in various physiological processes. This may include the development of new ligands and probes for the receptor, as well as the development of new techniques for studying receptor function and signaling.
科学的研究の応用
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride has been used extensively in scientific research as a tool to study the nicotinic acetylcholine receptor and its role in various physiological processes. It has been used in studies of the receptor's structure, function, and pharmacology. 2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride has also been used to study the effects of nicotine and other nicotinic agonists on the receptor and its downstream signaling pathways.
特性
IUPAC Name |
2-methyl-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-6-11-8(4-9(13)12-6)7-2-3-10-5-7;;/h4,7,10H,2-3,5H2,1H3,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQHVXSUMASRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-pyrrolidin-3-ylpyrimidin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462039.png)
![2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole](/img/structure/B1462040.png)



![N-[(4-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462047.png)
amine](/img/structure/B1462048.png)

![N-[(2,6-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462050.png)


![(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine](/img/structure/B1462055.png)

![N-[(2,4-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462059.png)